molecular formula C11H17N B14052810 2-(Tert-butyl)-4-methylaniline

2-(Tert-butyl)-4-methylaniline

Cat. No.: B14052810
M. Wt: 163.26 g/mol
InChI Key: MNPOGGDABVIFEM-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-methylaniline is an organic compound characterized by the presence of a tert-butyl group and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-methylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-(Tert-butyl)-4-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butyl)-4-methylphenol: Similar structure but with a hydroxyl group instead of an amine group.

    2-(Tert-butyl)-4-methylbenzoic acid: Contains a carboxyl group instead of an amine group.

    2-(Tert-butyl)-4-methylbenzaldehyde: Features an aldehyde group instead of an amine group.

Uniqueness

2-(Tert-butyl)-4-methylaniline is unique due to the presence of both tert-butyl and methyl groups on the aniline ring, which imparts distinct chemical properties. These properties include increased steric hindrance and altered electronic effects, making it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-tert-butyl-4-methylaniline

InChI

InChI=1S/C11H17N/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7H,12H2,1-4H3

InChI Key

MNPOGGDABVIFEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C(C)(C)C

Origin of Product

United States

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